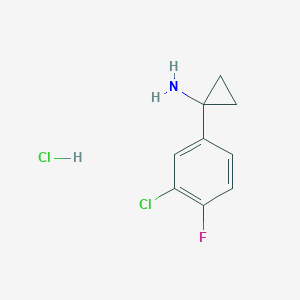

1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride often involves cyclization reactions or the use of specific reagents to introduce the cyclopropane ring into the molecular structure. A method for synthesizing 3-amino-5-fluoroalkylfurans by intramolecular cyclization, which could be analogous to methods used for synthesizing compounds with similar structures, has been developed. This synthesis is compatible with various substituents, indicating a versatile approach for producing a wide range of related compounds (Plaçais et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds often involves detailed spectroscopic analysis to determine the arrangement of atoms and the presence of functional groups. For instance, the synthesis and ionization of dihalogenonaphtho[b]cyclopropenes provide insight into the structural characteristics and stability of cyclopropene derivatives, which could be relevant for understanding the structural intricacies of 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride (Müller & Thi, 1981).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are likely influenced by its functional groups and molecular structure. For example, fluorinated 2-arylcyclopropan-1-amines have been identified as a new class of sigma receptor ligands, suggesting that the presence of fluorine and the cyclopropane ring significantly impacts the compound's reactivity and potential biological activity (Schinor et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding how this compound behaves under different conditions. While specific data for 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride might not be readily available, studies on similar compounds provide valuable insights. For instance, the synthesis and crystal structure of related compounds can offer information on the crystallinity, stability, and solubility characteristics (Xia et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are essential for a comprehensive understanding of 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride. Research on the synthesis and reactions of related compounds, such as cyclopropyl amines, can shed light on these aspects (Kadikova et al., 2015).

Scientific Research Applications

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, which may include compounds similar to 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride, have been identified as a new class of σ receptor ligands. These compounds show varying selectivity for σ1 and σ2 receptor subtypes, with compounds substituted in the 4-position generally being more active than their 3-substituted counterparts (Schinor et al., 2020).

Anti-Influenza Virus Activity

Tricyclic compounds with a unique amine moiety, potentially including structures similar to the compound , have been designed and synthesized for the development of anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity (Oka et al., 2001).

Synthesis Methodologies

A study detailed the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, providing insights into methodologies that could be relevant for synthesizing related compounds (Kozhushkov et al., 2010).

Antibacterial and Antioxidant Properties

Research on the antibacterial and antioxidant activities of amine oxalates, including 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, found that some compounds exhibit high antibacterial activity but generally do not neutralize superoxide radicals (Arutyunyan et al., 2012).

Synthesis of Amides and Amines

Another study focused on the synthesis of various amides and amines, including 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which might be structurally related to the compound . These substances were investigated as potential cytotoxic agents (Mete et al., 2007).

properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPIOQYDOPVQDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)F)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)

![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)